molecular formula C16H33NO4Si B3320621 (3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-ol CAS No. 125653-58-9

(3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-ol

Cat. No.: B3320621
CAS No.: 125653-58-9
M. Wt: 331.52 g/mol
InChI Key: TWNQXBYPAUOYPX-UHFFFAOYSA-N
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Description

(3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring with a tert-butyldimethylsilyl (TBDMS) protecting group and a Boc (tert-butoxycarbonyl) protecting group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-ol typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.

    Introduction of the Boc Protecting Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the TBDMS Protecting Group: The TBDMS group is introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-ol can undergo various types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield different products depending on the reaction conditions.

    Substitution: The TBDMS and Boc groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: PCC, DMP

    Reduction: LiAlH4, NaBH4

    Substitution: TBAF (tetrabutylammonium fluoride) for TBDMS removal, TFA (trifluoroacetic acid) for Boc removal

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Deprotected pyrrolidine derivatives

Scientific Research Applications

(3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of fine chemicals and materials science research.

Mechanism of Action

The mechanism of action of (3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-ol depends on its specific application. In general, the compound can act as a protecting group in organic synthesis, stabilizing reactive intermediates and allowing for selective reactions to occur. The molecular targets and pathways involved would vary based on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-amine
  • (3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-carboxylic acid

Uniqueness

(3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-ol is unique due to its dual protecting groups, which provide stability and versatility in synthetic applications. The combination of TBDMS and Boc groups allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis.

Properties

IUPAC Name

tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)21-14(19)17-10-13(18)9-12(17)11-20-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNQXBYPAUOYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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